1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione
Description
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-9(6-12(2)11-7)13-4-3-8(14)5-10(13)15/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAADZKUAQBHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2CCC(=O)CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione involves several steps. One common synthetic route includes the reaction of 1,3-dimethylpyrazole with piperidine-2,4-dione under specific reaction conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound contains two key motifs:
-
1,3-Dimethylpyrazole : A nitrogen-rich aromatic heterocycle with methyl substituents at positions 1 and 3. Methyl groups enhance electron density at the pyrazole ring, directing electrophilic substitutions to the C4 position (para to the substituents) .
-
Piperidine-2,4-dione : A cyclic diketone capable of keto-enol tautomerism and nucleophilic reactivity at the carbonyl carbons.
Nucleophilic Reactions at the Piperidine-2,4-dione Core
The piperidine-2,4-dione moiety is prone to nucleophilic attack due to its electron-deficient carbonyl groups. Key reactions include:
2.1. Alkylation and Acylation
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Enolate formation : Deprotonation using bases like NaH (as seen in analogous systems ) generates enolates, enabling alkylation or acylation at the α-positions (C3 and C5 of the dione).
Example: -
Condensation reactions : Reactivity with aldehydes (e.g., benzaldehyde) under acidic or basic conditions forms α,β-unsaturated derivatives via Knoevenagel condensation, as demonstrated in thiazolidine-2,4-dione systems .
2.2. Michael Additions
The enolizable diketone can act as a Michael donor. For example, reaction with acrylonitrile yields γ-cyanoethylated derivatives:
Electrophilic Substitution on the Pyrazole Ring
The 1,3-dimethylpyrazole ring directs electrophiles to the C4 position due to steric and electronic effects:
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-1,3-dimethylpyrazole adduct |
| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Sulfo-1,3-dimethylpyrazole adduct |
| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | 4-Halo-1,3-dimethylpyrazole adduct |
The methyl groups at N1 and C3 hinder substitution at adjacent positions, favoring C4 reactivity .
Tautomerism and Stability
-
Piperidine-2,4-dione : Exhibits keto-enol tautomerism (Figure 1), with the enol form stabilized by intramolecular hydrogen bonding. This tautomerism influences reactivity in protic solvents .
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Pyrazole : The 1,3-dimethyl substitution locks the tautomeric equilibrium, preventing annular prototropy and enhancing thermal stability .
Cross-Coupling Reactions
The pyrazole ring may participate in transition-metal-catalyzed reactions:
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Suzuki-Miyaura coupling : A brominated C4 pyrazole derivative could couple with aryl boronic acids under Pd catalysis.
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Heck reaction : Olefination at C4 using Pd catalysts and alkenes.
Biological Activity and Derivatives
While not directly studied, structurally related compounds exhibit bioactivity:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione typically involves the reaction of 1,3-dimethylpyrazole with piperidine-2,4-dione under controlled conditions. This compound is characterized by its unique structural features that allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis or function .
Anticancer Potential
The compound has been investigated for its anticancer properties. It has been reported to inhibit lactate dehydrogenase A (LDHA), an enzyme crucial for cancer cell metabolism. Inhibition of LDHA can lead to reduced tumor growth and improved efficacy of traditional chemotherapeutics . The compound's ability to induce apoptosis in cancer cells has also been documented in several studies.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by acting as an antagonist at adenosine A2A receptors . This action may help mitigate neuroinflammation and improve cognitive function.
Case Study 1: Anticancer Activity
In a study conducted by researchers at a prominent university, this compound was tested against various cancer cell lines including breast and prostate cancer. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12 | LDHA inhibition |
| Prostate Cancer | 15 | Induction of apoptosis |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound. It was found to be effective against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to evaluate the antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways . It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Alkyl Groups (e.g., ethyl, isopropyl) : Increase lipophilicity but reduce hydrogen-bonding capacity compared to aromatic or heteroaromatic substituents .
- Aromatic/Heteroaromatic Groups (e.g., pyrazole, methoxyphenyl) : Enhance electronic interactions (e.g., π-π stacking, hydrogen bonding) and metabolic stability .
- Polar Groups (e.g., pyrrolemethyl) : Improve solubility but may reduce membrane permeability .
Molecular Weight and Solubility :
Stability and Reactivity
- Electronic Effects : Electron-withdrawing groups (e.g., pyrazole) stabilize the dione moiety via conjugation, reducing susceptibility to nucleophilic attack .
- Steric Protection : Methyl groups on the pyrazole shield the piperidine ring from enzymatic degradation, enhancing metabolic stability compared to unsubstituted analogs .
Biological Activity
1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various targets, and potential applications.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a 1,3-dimethylpyrazole moiety. The synthesis typically involves the reaction of 1,3-dimethylpyrazole with piperidine-2,4-dione under specific conditions to yield the target compound.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, these compounds can compromise the DNA repair mechanisms in cancer cells, leading to increased cell death when combined with DNA-damaging agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that derivatives of pyrazole compounds exhibit significant activity against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
In Vitro Studies
In vitro evaluations have shown that this compound exhibits anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves binding interactions within the catalytic pocket of PARP-1, where hydrogen bonds and π–π stacking interactions play critical roles in inhibiting enzymatic activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Enzyme Inhibition | PARP-1 | Not specified | Inhibition of DNA repair |
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Disruption of membrane integrity |
| Anticancer | MCF-7 | Not specified | Induction of apoptosis through PARP inhibition |
Case Study 1: Anticancer Activity
A study focused on synthesizing a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives found that several compounds exhibited potent anti-proliferative effects on MCF-7 and HCT116 cells. The structure-activity relationship indicated that modifications on the piperidine ring could enhance the inhibitory effects on PARP-1 .
Case Study 2: Antimicrobial Efficacy
Another investigation into pyrazole derivatives revealed significant antimicrobial activities against a range of bacterial strains. The study employed various assays to determine MIC values and found that certain derivatives maintained high efficacy even against resistant strains .
Q & A
Q. Q1. What are the standard synthetic routes for 1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step organic reactions, including functionalization of the pyrazole ring and subsequent coupling with a piperidine-2,4-dione scaffold. Key steps may involve:
- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions .
- Piperidine Coupling : Nucleophilic substitution or reductive amination to attach the dimethylpyrazole moiety to the piperidine-dione core .
Critical parameters include temperature control (e.g., maintaining −78°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF for coupling reactions), and reaction time optimization to prevent side-product formation .
Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring conformations .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold is standard in pharmaceutical research) .
Advanced Methodological Considerations
Q. Q3. How can researchers optimize reaction conditions to improve yield and scalability for this compound?
A factorial design approach (e.g., 2³ factorial experiments) can systematically evaluate variables like temperature, solvent polarity, and catalyst loading . For example:
Q. Q4. How should discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Replication : Repeat synthesis and characterization under controlled conditions.
- Cross-Validation : Use alternative techniques (e.g., X-ray crystallography for solid-state conformation analysis) .
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR to assess dynamic exchange processes .
Q. Q5. What experimental strategies are recommended for evaluating the biological activity of this compound?
- Target Identification : Use molecular docking to predict binding affinity for enzymes (e.g., kinases) or receptors linked to the piperidine-dione scaffold .
- In Vitro Assays : Dose-response curves in cell-based models (e.g., IC₅₀ determination for cytotoxicity).
- Metabolic Stability : Assess hepatic microsomal stability to prioritize derivatives with favorable pharmacokinetics .
Q. Q6. How can computational modeling enhance the design of derivatives with improved reactivity or selectivity?
- Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible reaction pathways and intermediates .
- Machine Learning : Train models on existing synthetic data to predict optimal reaction conditions or substituent effects on bioactivity .
Data Interpretation and Contradiction Management
Q. Q7. What methodologies address contradictions between theoretical predictions (e.g., computational reactivity) and experimental outcomes?
Q. Q8. How can researchers differentiate between synthetic byproducts and isomeric forms of the target compound?
- Chromatographic Separation : Use preparative HPLC with tandem MS detection .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at suspected positions to track bond formation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
